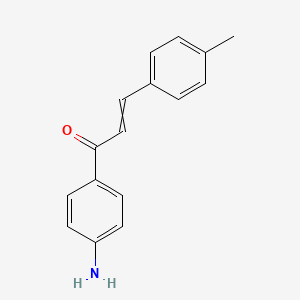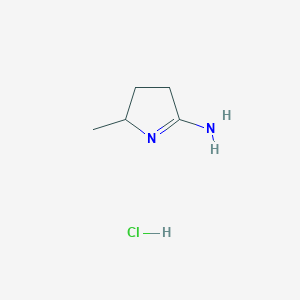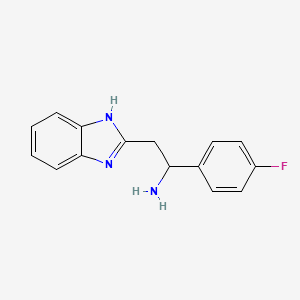![molecular formula C10H15F3N4O2 B11729215 tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11729215.png)
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1-(2,2,2-trifluoroetil)-1H-pirazol-3-il)carbamato de tert-butilo: es un compuesto orgánico que presenta un grupo carbamato de tert-butilo unido a un anillo de pirazol sustituido con un grupo amino y un grupo trifluoroetil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-amino-1-(2,2,2-trifluoroetil)-1H-pirazol-3-il)carbamato de tert-butilo generalmente implica múltiples pasos:
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar hidrazina con un compuesto 1,3-dicarbonilo adecuado en condiciones ácidas.
Introducción del grupo trifluoroetil: Este paso implica la alquilación del anillo de pirazol con un haluro de trifluoroetil en presencia de una base.
Protección del grupo amino: El grupo amino en el anillo de pirazol se protege usando cloroformiato de tert-butilo para formar el carbamato de tert-butilo[][1].
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El N-(4-amino-1-(2,2,2-trifluoroetil)-1H-pirazol-3-il)carbamato de tert-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El grupo trifluoroetil se puede reducir para formar derivados de etilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de aluminio y litio.
Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales
Oxidación: Derivados nitro del anillo de pirazol.
Reducción: Derivados de pirazol sustituidos con etilo.
Sustitución: Varios derivados de pirazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El N-(4-amino-1-(2,2,2-trifluoroetil)-1H-pirazol-3-il)carbamato de tert-butilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el desarrollo de inhibidores enzimáticos o como una sonda en ensayos bioquímicos.
Medicina: Investigado por su potencial como candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del N-(4-amino-1-(2,2,2-trifluoroetil)-1H-pirazol-3-il)carbamato de tert-butilo involucra su interacción con objetivos moleculares específicos:
Objetivos Moleculares: Enzimas o receptores que reconocen el anillo de pirazol o el grupo trifluoroetil.
Vías Implicadas: El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con los sitios de unión.
Comparación Con Compuestos Similares
Compuestos Similares
Carbamato de tert-butilo N-[4-(aminometil)fenil]: Estructura similar pero con un anillo de fenilo en lugar de un anillo de pirazol.
Carbamato de tert-butilo N-[4-(aminometil)bencil]: Estructura similar pero con un grupo bencilo en lugar de un grupo trifluoroetil.
Singularidad
El N-(4-amino-1-(2,2,2-trifluoroetil)-1H-pirazol-3-il)carbamato de tert-butilo es único debido a la presencia del grupo trifluoroetil, que imparte propiedades electrónicas distintas y potencial actividad biológica. El anillo de pirazol también ofrece un conjunto diferente de reactividad en comparación con los anillos de fenilo o bencilo .
Propiedades
Fórmula molecular |
C10H15F3N4O2 |
|---|---|
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-6(14)4-17(16-7)5-10(11,12)13/h4H,5,14H2,1-3H3,(H,15,16,18) |
Clave InChI |
BIWJQOOWNCSXDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11729137.png)

![(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine](/img/structure/B11729145.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729149.png)
![benzyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729155.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine](/img/structure/B11729157.png)
![ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11729161.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729169.png)
![1-cyclopentyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729173.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11729196.png)

